molecular formula C3H3NO3 B1294343 Oxazolidine-2,5-dione CAS No. 2185-00-4

Oxazolidine-2,5-dione

Cat. No. B1294343
CAS RN: 2185-00-4
M. Wt: 101.06 g/mol
InChI Key: ARAFEULRMHFMDE-UHFFFAOYSA-N
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Description

Oxazolidine-2,5-diones are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and their use in medicinal chemistry. These compounds are characterized by a five-membered ring containing both oxygen and nitrogen atoms, which is essential for their chemical reactivity and biological function 10.

Synthesis Analysis

The synthesis of oxazolidine-2,5-diones has been explored through various methods. One approach involves the oxidative cyclization of N-Boc-acrylamides, which yields 5,5-disubstituted oxazolidine-2,4-diones . Another method reported is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system . Additionally, the electrosynthesis of oxazolidine-2,4-diones has been achieved through the carboxylation of NH-protic carboxamides . Tetraethylammonium hydrogen carbonate has also been used to promote the carboxylation of secondary carboxamides, leading to the synthesis of oxazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of oxazolidine-2,5-diones has been studied using various spectroscopic methods. For instance, the crystal and molecular structures of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione hydrochloride were determined by X-ray diffraction, IR, Raman, 1H NMR, and 13C NMR . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the electronic environment, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxazolidine-2,5-diones participate in a range of chemical reactions. They have been used as intermediates in the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones , and as precursors for the preparation of α-hydroxyamides . The versatility of these compounds is further demonstrated by their ability to undergo ring transformations, as seen in the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives10.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine-2,5-diones are influenced by their molecular structure. Substituent effects on the phenyl ring, as well as variations in the oxazolidinedione ring, have been investigated to optimize biological activity, such as hypoglycemic effects . These studies highlight the importance of structural modifications in modulating the properties of the compounds, which can lead to enhanced potency and selectivity for therapeutic applications.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Oxazolidine rings are important structural units of many biologically active compounds and serve as key intermediates to produce many useful chemical compounds . Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed .

Methods of Application

The synthetic strategies are gathered into three groups :

Results or Outcomes

Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .

Oxazolidinone Antibiotics

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .

Methods of Application

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Results or Outcomes

The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are discussed . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Catalysis

Specific Scientific Field

This application is in the field of Chemical Engineering .

Summary of the Application

Oxazoline derivatives have shown promise in the realm of catalysis . They have been used as ligands in metal complexes that catalyze various chemical reactions .

Methods of Application

2-Oxazoline-1,10-phenanthrolinyl metal dichlorides have been used as catalysts for the oligomerization of ethylene . Nickel (II) complexes bearing phosphinooxazoline ligand were also employed for the ethylene oligomerization .

Results or Outcomes

The use of these catalysts has enabled the efficient oligomerization of ethylene .

Catalysis

Specific Scientific Field

This application is in the field of Chemical Engineering .

Summary of the Application

Oxazoline derivatives have shown promise in the realm of catalysis . They have been used as ligands in metal complexes that catalyze various chemical reactions .

Methods of Application

2-Oxazoline-1,10-phenanthrolinyl metal dichlorides have been used as catalysts for the oligomerization of ethylene . Nickel (II) complexes bearing phosphinooxazoline ligand were also employed for the ethylene oligomerization .

Results or Outcomes

The use of these catalysts has enabled the efficient oligomerization of ethylene .

Conversion of Benzoxazine

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A metal-free conversion of benzoxazine towards 2,5-disubstituted oxazolines has been disclosed .

Methods of Application

2.5 equiv. of m-CPBA and 2 equiv. of allylamine and benzoxazine in DCM at room temperature were used to afford good to high yields .

Results or Outcomes

This method has been used to successfully convert benzoxazine to 2,5-disubstituted oxazolines .

Safety And Hazards

When handling Oxazolidine-2,5-dione, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Oxazolidine-2,5-dione and its derivatives have been the focus of many research studies due to their unique mechanism of action and their potential as antibiotics . Future research may focus on developing new synthesis methods, studying the compound’s mechanism of action in more detail, and exploring its potential uses in other areas.

properties

IUPAC Name

1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFEULRMHFMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176257
Record name Oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolidine-2,5-dione

CAS RN

2185-00-4
Record name 2,5-Oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2185-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Oxazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidine-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazolidine-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-OXAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6987Y758
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
CH Bamford, H Block, ACP Pugh - Journal of the Chemical Society …, 1961 - pubs.rsc.org
The tertiary amine-catalysed polymerization of sarcosine-N-carboxyanhydride in the presence of 3-methylhydantoin has been shown to be similar to the catalysis by lithium chloride …
Number of citations: 25 pubs.rsc.org
RF Muslim, IY Majeed, SE Saleh… - Journal of Chemical …, 2022 - jchr.damghan.iau.ir
In this research, 5- membered heterocyclic compounds as oxazolidine-5-one J1-J5 derivatives were prepared using primary aromatic amine, aromatic carbonyl compounds and …
Number of citations: 2 jchr.damghan.iau.ir
J Dobkowski, R Kołos, J Waluk - Acta Physica Polonica A, 1995 - bibliotekanauki.pl
Electronic absorption and emission spectroscopy of the title molecule has been studied in solution, low-temperature glasses and polymer matrices. No luminescence could be observed …
Number of citations: 8 bibliotekanauki.pl
C Toniolo, F Formaggio, M Crisma… - Zeitschrift für …, 1992 - degruyter.com
The crystal and molecular structures of 4, 4-diethyl-oxazolidine-2, 5-dione (1) and 3-(2'-nitrophenylsulfenyl)-4, 4-di-n-propyl-oxazolidine-2, 5-dione (2) have been determined by X-ray …
Number of citations: 6 www.degruyter.com
CECA Hop, DF Snyder - Organic mass spectrometry, 1993 - Wiley Online Library
Metastable and collision‐induced fragmentation in a masspsectrometer were used to characterize several [C 2 , H 3 , N, O] + isomers. CO 2 loss from ionized oxazolidine‐2,5‐dione …
Number of citations: 4 onlinelibrary.wiley.com
GR Lenz, C Costanza, RA Lessor… - The Journal of Organic …, 1990 - ACS Publications
Oxidation of the acyclic/V-(l-(l-naphthyl) vinyl) urethane (3) with lead tetraacetate (LTA) forms a na-phthyloxazolone as the major product, accompanied by the product of rearrangement, …
Number of citations: 5 pubs.acs.org
A INADA, H KANAZAWA, H UEKUSA - X-ray Structure Analysis …, 2015 - jstage.jst.go.jp
The title compound,(4S)-4-[(2S)-butan-2-yl]-1, 3-oxazolidine-2, 5-dione, C7H11NO3 was synthesized and the crystal structure was determined by the single-crystal X-ray diffraction …
Number of citations: 3 www.jstage.jst.go.jp
I Lewis - KB thesis scanning project 2015, 1988 - era.ed.ac.uk
The total synthesis of the polyene tetramic acid antibiotic a-lipoxnycin has been attempted using a highly stereocontrolled, flexible and convergent approach. Three target fragments, the …
Number of citations: 2 era.ed.ac.uk
R MUSLIM, I MAJEED, S SALEH… - … OF MEDICAL & …, 2021 - avesis.gazi.edu.tr
In this research, 5- membered heterocyclic compounds as oxazolidine-5-one J(1)-J(5) derivatives were prepared using primary aromatic amine, aromatic carbonyl compounds and …
Number of citations: 0 avesis.gazi.edu.tr
HR Kricheldorf - … of Polymer Science: Polymer Chemistry Edition, 1979 - Wiley Online Library
The triethylamine‐initiated polymerization of glycine‐NCA [N‐carboxylic acid anhydrides (oxazolidine‐2,5‐diones)], L‐alanine‐NCA, and sarcosine‐NCA, as well as the pyridine‐…
Number of citations: 24 onlinelibrary.wiley.com

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